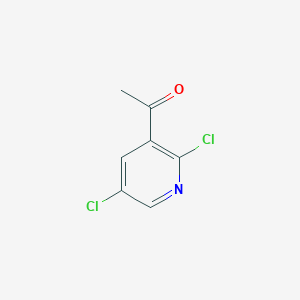

1-(2,5-Dichloropyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Dichloropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO . It has a molecular weight of 190.03 .

Molecular Structure Analysis

The InChI code for 1-(2,5-Dichloropyridin-3-yl)ethanone is 1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-(2,5-Dichloropyridin-3-yl)ethanone has a density of 1.4±0.1 g/cm3 . Its boiling point is 267.5±40.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications

Catalytic Behavior and Synthesis of Complexes

Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing iminopyridines, including studies on NNN tridentate ligands, reveals potential applications in catalysis, particularly for ethylene reactivity. This indicates a possibility for 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives to be used in the development of new catalytic systems, highlighting its relevance in materials science and industrial chemistry (Sun et al., 2007).

Synthesis of Fluorescent Compounds

A study on the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties through domino reactions suggests the potential of 1-(2,5-Dichloropyridin-3-yl)ethanone in the synthesis of environmentally sensitive fluorophores. Such compounds have applications in materials science and as probes in biological research due to their strong blue-green fluorescence emission (Hussein et al., 2019).

Antimicrobial Activity

The synthesis of compounds with antimicrobial properties, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential use of 1-(2,5-Dichloropyridin-3-yl)ethanone in the development of new antimicrobial agents. This suggests a pathway for research into its derivatives for pharmaceutical applications (Salimon et al., 2011).

Corrosion Inhibition

Studies on Schiff bases as corrosion inhibitors for carbon steel in acidic media indicate the potential application of 1-(2,5-Dichloropyridin-3-yl)ethanone derivatives in corrosion protection. This research could be pivotal for industries looking to enhance the longevity and durability of their metal components (Hegazy et al., 2012).

Safety and Hazards

The safety information available indicates that 1-(2,5-Dichloropyridin-3-yl)ethanone is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

The primary targets of 1-(2,5-Dichloropyridin-3-yl)ethanone are currently unknown . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.

Mode of Action

As a pyridine derivative, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions . .

Biochemical Pathways

Pyridine derivatives can participate in various biochemical reactions, but the specific pathways influenced by this compound are currently unknown .

Pharmacokinetics

The bioavailability of this compound is also unknown .

Result of Action

The molecular and cellular effects of 1-(2,5-Dichloropyridin-3-yl)ethanone’s action are currently unknown

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .

properties

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKHEKSYQNRJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)

![2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2955979.png)

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)